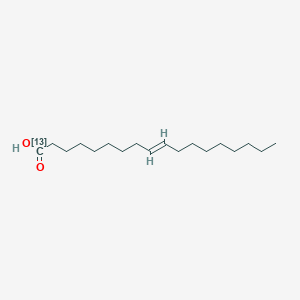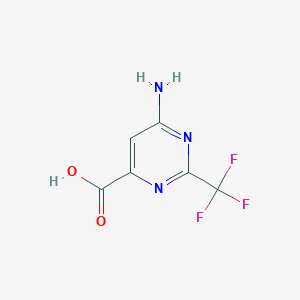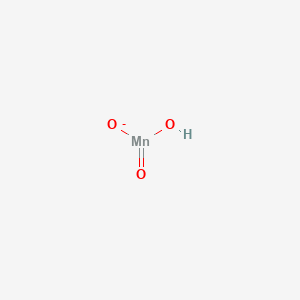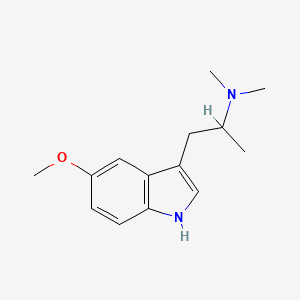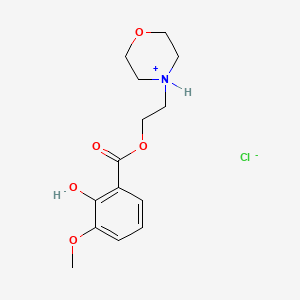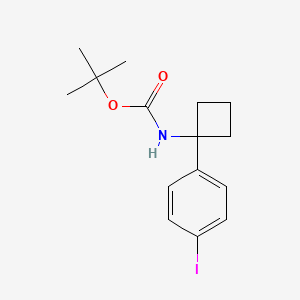
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate: is a chemical compound with the molecular formula C15H20INO2 and a molecular weight of 373.22927 g/mol . It is known for its unique structure, which includes a tert-butyl group, an iodophenyl group, and a cyclobutylcarbamate moiety. This compound is used in various research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-iodophenyl)cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Applications De Recherche Scientifique
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 1-(4-cyanophenyl)cyclobutylcarbamate: This compound has a similar structure but contains a cyanophenyl group instead of an iodophenyl group.
tert-Butyl 1-(4-bromophenyl)cyclobutylcarbamate: This compound contains a bromophenyl group and exhibits different reactivity and properties compared to the iodophenyl derivative.
tert-Butyl 1-(4-chlorophenyl)cyclobutylcarbamate: This compound contains a chlorophenyl group and is used in similar research applications but with distinct chemical behavior.
The uniqueness of this compound lies in its iodophenyl group, which imparts specific reactivity and properties that are valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C15H20INO2 |
|---|---|
Poids moléculaire |
373.23 g/mol |
Nom IUPAC |
tert-butyl N-[1-(4-iodophenyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C15H20INO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) |
Clé InChI |
LLRKTEUEVFKBOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


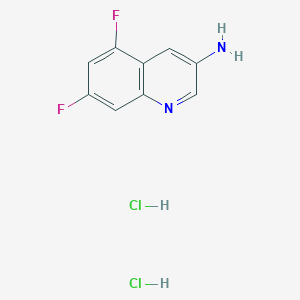
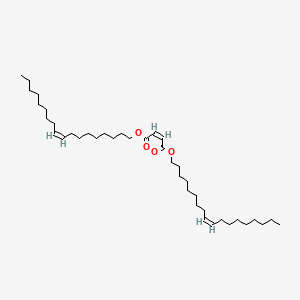
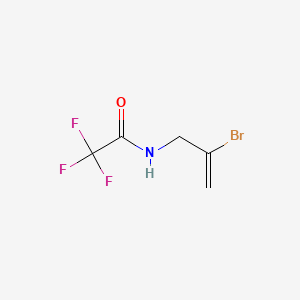
![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)
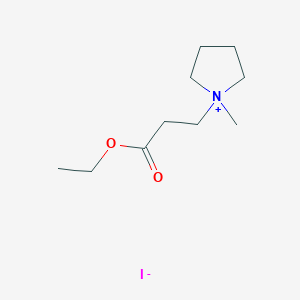
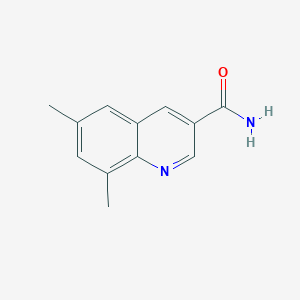
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
